Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the chemical formula C14H19BO4. It is a boronic acid ester, which is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through the reaction of 4-ethoxy-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling and substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Scientific Research Applications
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug discovery.
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Acts as a probe or tag in biochemical assays and imaging studies.
Mechanism of Action
The mechanism of action of methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of carbon-carbon bonds in coupling reactions. The ester group can undergo hydrolysis or substitution, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the ethoxy group.
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Contains a nitrile group instead of an ester.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a benzene ring.
Uniqueness
Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its ethoxy group, which can influence its reactivity and solubility properties. This makes it a versatile reagent in various chemical transformations and applications .
Properties
Molecular Formula |
C16H23BO5 |
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Molecular Weight |
306.2 g/mol |
IUPAC Name |
methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C16H23BO5/c1-7-20-13-9-8-11(14(18)19-6)10-12(13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3 |
InChI Key |
MUQDJRIESXDUKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)OCC |
Origin of Product |
United States |
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